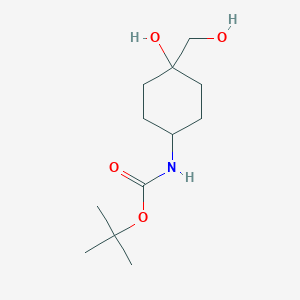
trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol: is a chemical compound that features a cyclohexane ring with a Boc-protected amino group and a hydroxymethyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the hydroxymethyl group. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the hydroxymethyl group or reduce other functional groups present.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group, followed by reaction with electrophiles.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis processes.
Biology and Medicine: The compound’s structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced biological activity.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds. Its versatility in chemical reactions makes it a valuable building block for drug discovery and development.
Mechanism of Action
The mechanism of action of trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol depends on its specific application and the molecular targets it interacts with. In drug development, the compound may act by binding to specific receptors or enzymes, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
- trans-4-(Boc-amino)cyclohexylamine
- trans-4-(Boc-amino)cyclohexanemethylamine
- trans-4-(Boc-amino)cyclohexaneacetic acid
Comparison: Compared to these similar compounds, trans-4-(Boc-amino)-1-(hydroxymethyl)cyclohexanol is unique due to the presence of the hydroxymethyl group, which adds an additional functional handle for chemical modifications. This makes it more versatile in synthetic applications and potentially more useful in drug development, where multiple functional groups can enhance binding affinity and specificity to biological targets.
Properties
Molecular Formula |
C12H23NO4 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[4-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9-4-6-12(16,8-14)7-5-9/h9,14,16H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
JZYNITPCMNQLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




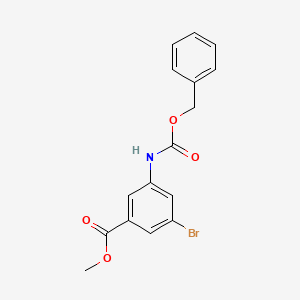
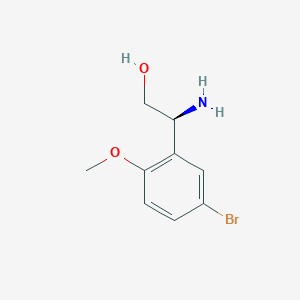
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)

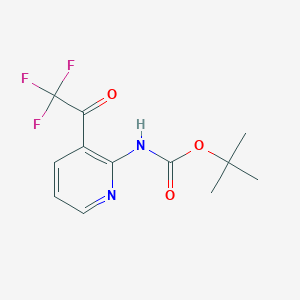
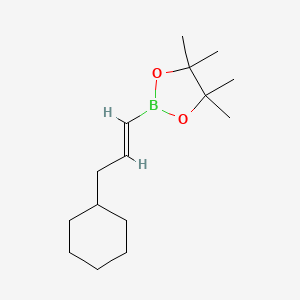
![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
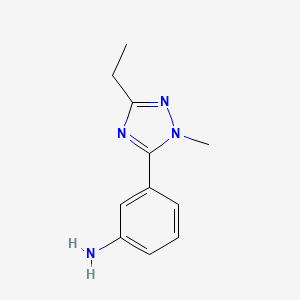
![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)
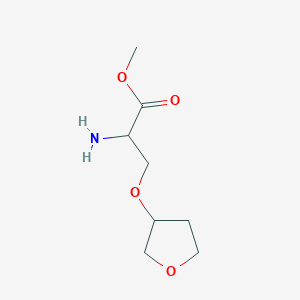
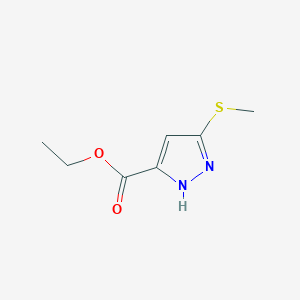
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
